molecular formula C14H15ClN4O4 B2834359 5-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide CAS No. 1904211-19-3

5-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide

Numéro de catalogue: B2834359
Numéro CAS: 1904211-19-3
Poids moléculaire: 338.75
Clé InChI: ITZLVTPDELWMRN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a novel synthetic compound featuring a 1,2,4-oxadiazole heterocycle, a scaffold of significant interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole moiety is known to act as a bioisostere for esters and amides, which can enhance metabolic stability and fine-tune the physicochemical properties of lead molecules . This heterocyclic ring system is present in various pharmacologically active compounds and is extensively studied for its broad therapeutic potential, which can include antimicrobial, anticancer, and anti-inflammatory activities . The specific molecular architecture of this compound, which integrates a pyridine-carboxamide core linked to a 3-methyl-1,2,4-oxadiazole group via a methylene bridge and a tetrahydrofuran (oxolane) ether chain, suggests its potential as a key intermediate or a targeted agent in pharmaceutical research. Researchers can utilize this chemical to explore structure-activity relationships (SAR), develop new enzyme inhibitors, or as a building block in the synthesis of more complex chemical entities. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should conduct all necessary experiments to fully characterize the compound's properties and biological activity.

Propriétés

IUPAC Name

5-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O4/c1-8-18-12(23-19-8)6-16-13(20)9-4-11(15)14(17-5-9)22-10-2-3-21-7-10/h4-5,10H,2-3,6-7H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZLVTPDELWMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Pyrazole-Carboxamide Derivatives (e.g., Compounds 3a–3p)

  • Structural Features: Compounds 3a–3p (from ) feature a pyrazole core with carboxamide linkages to aryl or cyano-substituted pyrazoles. For example, 3a (5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide) includes two phenyl groups and a cyano substituent, whereas the target compound replaces pyrazole with pyridine and introduces oxadiazole and oxolane moieties.
  • Electronic Effects : The oxolane ether in the target compound may improve solubility relative to the purely aromatic substituents in 3a–3p.

5-Chloro-N-(3-fluorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide

  • Structural Features : This analog () shares the pyridine-carboxamide scaffold and oxolane ether but substitutes the oxadiazole-methyl group with a 3-fluorophenyl moiety.

Physicochemical Properties

Compound Name Melting Point (°C) Yield (%) Key Functional Groups
Target Compound Not reported Not reported Pyridine, oxadiazole, oxolane, carboxamide
3a (5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide) 133–135 68 Pyrazole, cyano, phenyl, carboxamide
3b (5-chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide) 171–172 68 Chlorophenyl, cyano, carboxamide
5-Chloro-N-(3-fluorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide () Not reported Not reported Pyridine, fluorophenyl, oxolane, carboxamide
  • Trends : Higher melting points in 3a–3p (e.g., 171–172°C for 3b) correlate with increased crystallinity due to aromatic stacking, whereas the target compound’s oxadiazole and oxolane groups may reduce symmetry, lowering melting points .

Research Findings and Implications

Bioisosteric Advantages: The oxadiazole group in the target compound may confer superior metabolic stability compared to cyano or fluorophenyl groups in analogs, as oxadiazoles resist hydrolysis in vivo .

Solubility : The oxolane ether likely enhances aqueous solubility relative to purely aromatic analogs like 3a–3p, which could improve bioavailability.

Q & A

Q. Key Conditions :

  • Solvents : DMF or THF for polar intermediates.
  • Catalysts : Triethylamine for deprotonation.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

Advanced: How can Design of Experiments (DoE) optimize synthesis yield and purity?

Q. DoE Approach :

  • Variables : Reaction temperature, stoichiometry of coupling agents, and solvent polarity.
  • Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 60°C, 1.2 eq EDCI, DMF) to maximize yield (>80%) and minimize byproducts (e.g., unreacted pyridine intermediates) .
  • Case Study : A flow-chemistry system with real-time HPLC monitoring reduced reaction time from 24 hours to 6 hours while maintaining 95% purity .

Contradiction Resolution : Conflicting reports on yield (e.g., 68% vs. 80%) often arise from incomplete purification or variable reagent quality. Standardizing reagents (e.g., anhydrous DMF) and using inline FTIR for reaction monitoring improve reproducibility .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Case Example : Discrepancies in antimicrobial IC₅₀ values (e.g., 10 µM vs. 50 µM) may stem from:

  • Assay Variability : Differences in bacterial strains (Gram-positive vs. Gram-negative) or culture conditions .
  • Structural Analogues : Substitutions on the oxadiazole or pyridine rings (e.g., methyl vs. trifluoromethyl groups) alter target affinity .

Q. Methodological Solutions :

  • Dose-Response Repetition : Conduct assays in triplicate across multiple cell lines.
  • Structural-Activity Relationship (SAR) Studies : Compare analogues (e.g., replacing oxolan with cyclopropane) to isolate critical functional groups .

Basic: What analytical techniques confirm the compound’s structural integrity?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.4–2.6 ppm (methyl group on oxadiazole) and δ 3.8–4.2 ppm (oxolan protons) .
    • ¹³C NMR : Carbonyl signals at ~170 ppm confirm the amide bond .
  • Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 395.1 matches the calculated molecular weight .
  • HPLC-PDA : Purity >95% with a retention time of 8.2 min (C18 column, acetonitrile/water gradient) .

Advanced: How can computational methods predict binding modes with biological targets?

Q. Approaches :

Molecular Docking (AutoDock Vina) : Simulate interactions with kinases or bacterial enzymes (e.g., E. coli DNA gyrase). The oxadiazole ring shows hydrogen bonding with active-site residues (e.g., Asp81) .

MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns. The oxolan group stabilizes hydrophobic pockets in membrane-bound targets .

Free Energy Perturbation (FEP) : Quantify binding affinity changes for structural analogues (e.g., chlorine → fluorine substitution) .

Validation : Correlate computational ΔG values with experimental IC₅₀ data to refine force field parameters .

Advanced: What strategies mitigate degradation during long-term stability studies?

  • Stress Testing : Expose the compound to heat (40°C), humidity (75% RH), and UV light.
    • Observed Degradation : Hydrolysis of the oxadiazole ring under acidic conditions (pH 3) .
  • Stabilization Methods :
    • Lyophilization : Store as a lyophilized powder under argon.
    • Excipients : Add antioxidants (e.g., BHT) to DMSO stock solutions .

Basic: What in vitro models are suitable for preliminary toxicity screening?

  • HepG2 Cells : Assess hepatotoxicity via MTT assay (IC₅₀ > 100 µM suggests low toxicity) .
  • hERG Inhibition Assay : Patch-clamp electrophysiology to evaluate cardiac risk (IC₅₀ > 10 µM preferred) .

Advanced: How to scale up synthesis without compromising yield?

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., amide coupling) .
  • Process Analytical Technology (PAT) : Use inline NIR to monitor reaction endpoints and automate purification .

Advanced: What isotopic labeling strategies support pharmacokinetic studies?

  • ¹⁴C Labeling : Introduce ¹⁴C at the pyridine carbonyl group via Knoevenagel condensation with labeled malononitrile .
  • Deuterated Analogues : Synthesize d₃-methyl oxadiazole using CD₃I to track metabolic pathways via LC-MS/MS .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.